

3-Chloro-2-(2-furylmethoxy)aniline solubility data

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Compound of Interest

Compound Name: 3-Chloro-2-(2-furylmethoxy)aniline

CAS No.: 937605-81-7

Cat. No.: B3169577

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Solubility Profiling of **3-Chloro-2-(2-furylmethoxy)aniline**: A Technical Guide for Preclinical Development

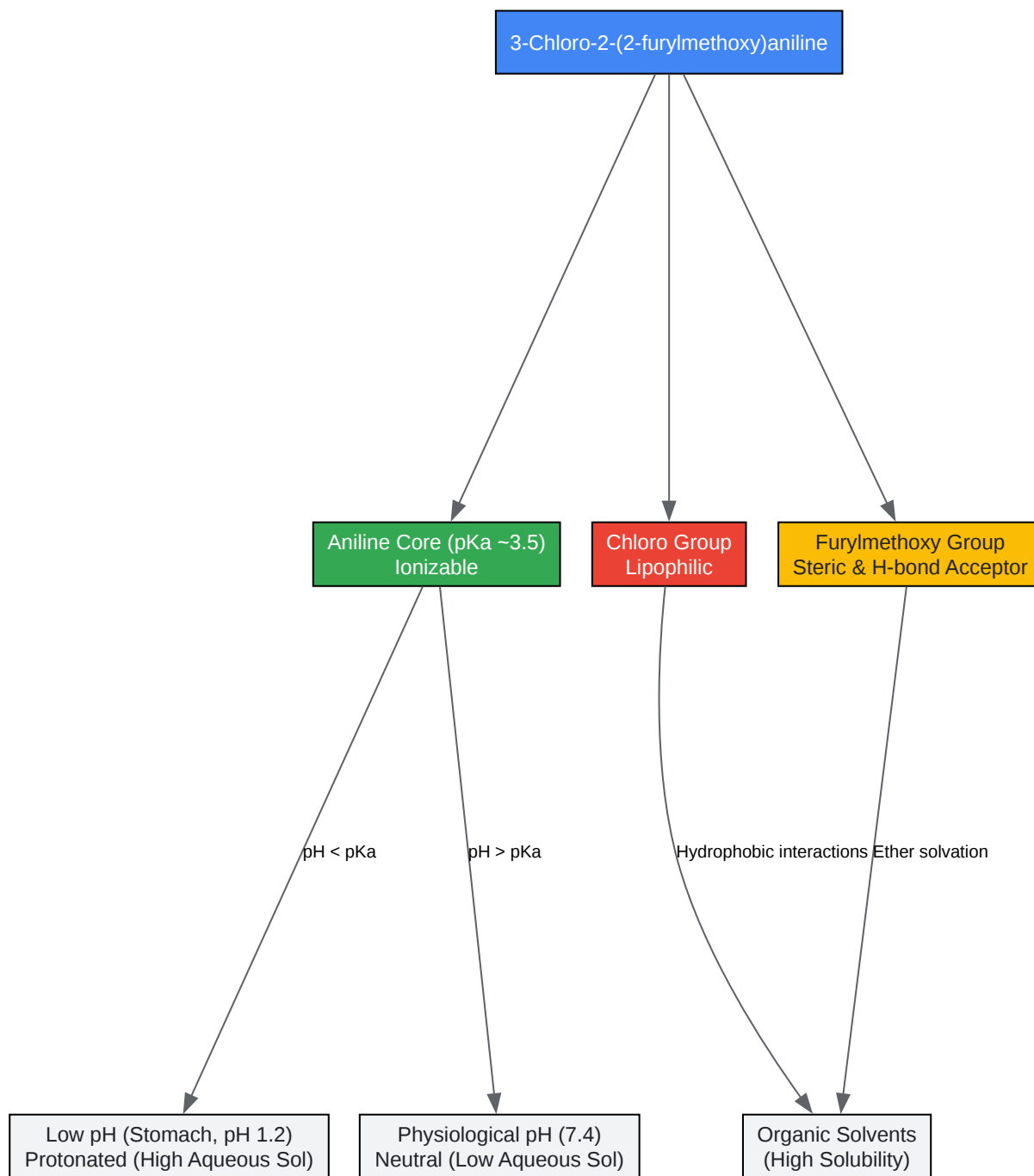
Executive Summary

3-Chloro-2-(2-furylmethoxy)aniline (CAS: 937605-81-7; PubChem CID: 19624486)[1] is a specialized halogenated aromatic amine featuring a furylmethoxy ether linkage. As a critical building block in medicinal chemistry and pharmaceutical synthesis, understanding its solubility profile is paramount for successful assay development, purification, and formulation. Due to its specific structural motifs, it exhibits complex phase behavior across different pH environments and solvent systems. This whitepaper establishes a rigorous, self-validating framework for evaluating both the kinetic and thermodynamic solubility of this compound.

Physicochemical Determinants of Solubility

To accurately profile a compound's solubility, researchers must first deconstruct its molecular architecture. The solubility of **3-Chloro-2-(2-furylmethoxy)aniline** is governed by three primary structural features:

- **The Aniline Core (Ionizability):** Unsubstituted aniline is a weak base with a pKa of 4.63[2]. In **3-Chloro-2-(2-furylmethoxy)aniline**, the delocalization of the nitrogen lone pair is further influenced by the electron-withdrawing meta-chloro substituent. This inductive effect lowers the predicted pKa of the conjugate acid to approximately 3.0–3.5. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4), leading to poor intrinsic aqueous solubility. It only becomes protonated—and thus more water-soluble—in highly acidic environments (e.g., gastric fluid at pH 1.2).
- **Lipophilic Substituents (Hydrophobicity):** The chloro group and the furan ring significantly increase the molecule's lipophilicity. This drives high solubility in aprotic and non-polar organic solvents but severely restricts hydration in aqueous media.
- **Ether Linkage (Hydrogen Bonding):** The furylmethoxy oxygen acts as a hydrogen-bond acceptor, providing moderate solubility in polar protic solvents like ethanol compared to purely aliphatic analogs.



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Caption: Structural features dictating the solubility profile of **3-Chloro-2-(2-furylmethoxy)aniline**.

Quantitative Solubility Data (Predictive Model Summary)

While empirical high-throughput data for this specific CAS is sparse in public domains, the following table synthesizes predicted thermodynamic solubility values based on structural analogs and established baseline models for halogenated anilines.

Table 1: Predicted Thermodynamic Solubility Profile of **3-Chloro-2-(2-furylmethoxy)aniline**

Solvent / Medium	pH	Temp (°C)	Predicted Solubility (mg/mL)	Solubility Classification
Aqueous Buffer (SGF)	1.2	37	0.8 - 1.5	Slightly Soluble (Protonated)
Aqueous Buffer (FaSSIF)	6.5	37	< 0.05	Practically Insoluble (Neutral)
Aqueous Buffer (PBS)	7.4	37	< 0.01	Practically Insoluble (Neutral)
Dimethyl Sulfoxide (DMSO)	N/A	25	> 50.0	Freely Soluble
Ethanol (EtOH)	N/A	25	15.0 - 25.0	Soluble
Dichloromethane (DCM)	N/A	25	> 30.0	Freely Soluble
Hexane	N/A	25	1.0 - 5.0	Slightly Soluble

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical validation, laboratories must employ robust protocols. We outline two critical workflows: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for late-stage formulation).

High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a pre-dissolved stock when introduced to an aqueous medium. As established in the literature, kinetic solubility generally yields higher apparent solubility results than thermodynamic methods due to supersaturation[3].

- **Causality & Logic:** We utilize laser nephelometry rather than UV-Vis because light scattering instantly detects the formation of metastable colloidal aggregates before they are macroscopically visible or settle[4]. This prevents false-positive solubility readings common in UV assays where suspended nano-particles scatter light and mimic absorbance.
- **Self-Validating Controls:** The protocol must include 2'-Deoxy-5-fluorouridine (100% soluble control) and Raloxifene (insoluble control) to calibrate the scattering threshold[5].

Step-by-Step Protocol:

- **Stock Preparation:** Prepare a 10 mM stock solution of **3-Chloro-2-(2-furylmethoxy)aniline** in 100% HPLC-grade DMSO.
- **Serial Dilution:** In a 384-well microtiter plate, create a linear serial dilution of the stock using DMSO.
- **Aqueous Injection:** Rapidly dispense 190 μ L of PBS (pH 7.4) into 10 μ L of each DMSO dilution to achieve a final DMSO concentration of 5% v/v[3].
- **Incubation:** Seal and incubate the plate at 25°C for exactly 2 hours to allow metastable precipitates to form.

- Nephelometric Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the intersection of the baseline and the linear regression of the scattering curve[4].

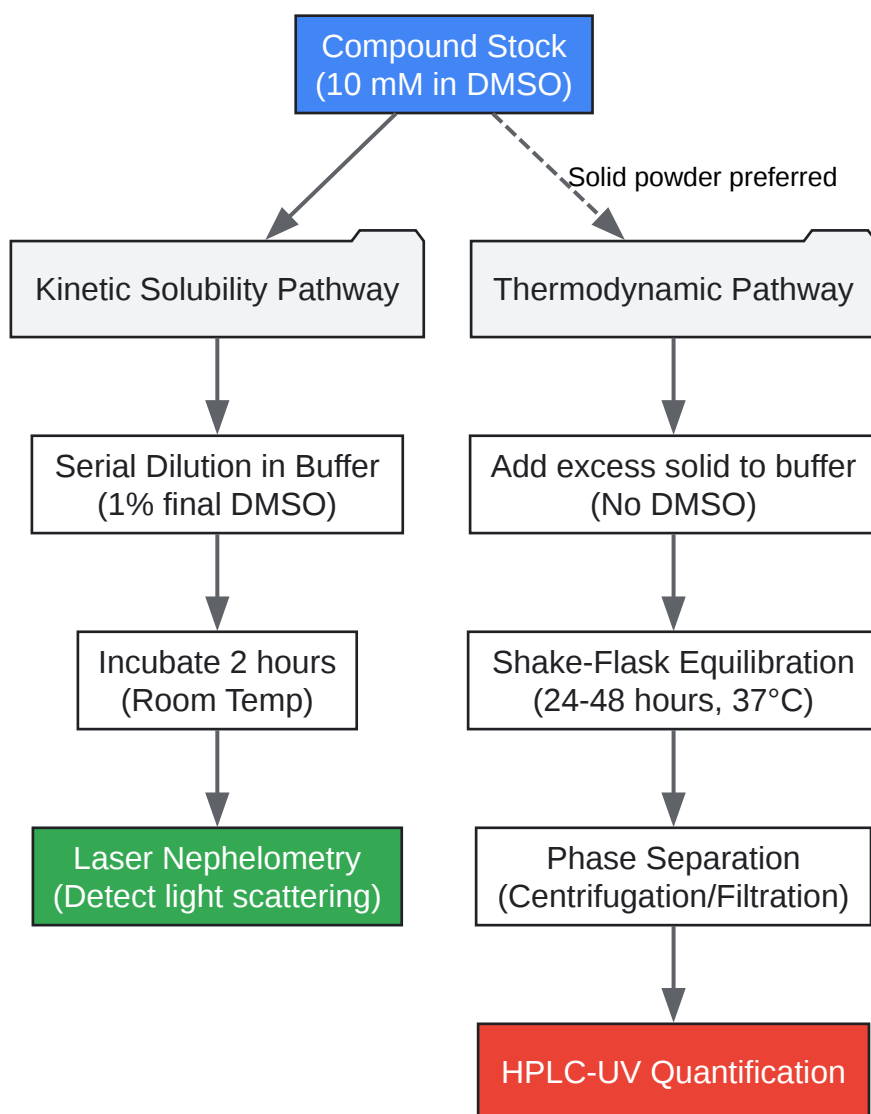
Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely considered the "gold standard" for determining true thermodynamic solubility[6], representing the equilibrium between the solid crystalline lattice and the solution.

- Causality & Logic: A 24-48 hour equilibration time is strictly enforced to allow any initially formed transient polymorphs or amorphous precipitates to convert into the lowest-energy, most stable crystalline form. Furthermore, post-equilibration pH measurement is mandatory; dissolving basic anilines can shift the buffer's pH, which would invalidate the target pH-solubility profile[7].

Step-by-Step Protocol:

- Solid Addition: Add an excess amount of solid **3-Chloro-2-(2-furylmethoxy)aniline** (approx. 5 mg) into a glass vial.
- Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4). Do not use co-solvents like DMSO, as they artificially inflate equilibrium solubility[7].
- Equilibration: Cap the vial tightly and place it in a thermostatic shaker at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ at 300 rpm for 48 hours.
- Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at $15,000 \times g$ for 15 minutes to pellet the undissolved solid. Alternatively, use a $0.22 \mu\text{m}$ PTFE syringe filter (discarding the first 200 μL to saturate filter binding sites).
- Verification (Self-Validation): Measure the pH of the supernatant to ensure it has not deviated by >0.1 units from the initial buffer pH.
- Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.



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Caption: Comparative workflows for kinetic (nephelometry) and thermodynamic (shake-flask) solubility.

Solubility-Driven Workflows in Drug Development

For **3-Chloro-2-(2-furylmethoxy)aniline**, the stark contrast between its organic and aqueous solubility dictates its handling in the laboratory:

- Synthetic Chemistry: Dichloromethane (DCM) and Tetrahydrofuran (THF) are optimal for synthetic transformations (e.g., Buchwald-Hartwig cross-couplings) due to the compound's high solubility in these solvents.

- In Vitro Assays: Due to its near-zero aqueous solubility at pH 7.4, biological assays require the compound to be dosed from a DMSO stock. It is critical to ensure the final assay concentration remains below the kinetic solubility threshold to prevent artifactual assay interference (e.g., false negatives due to compound precipitation).

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